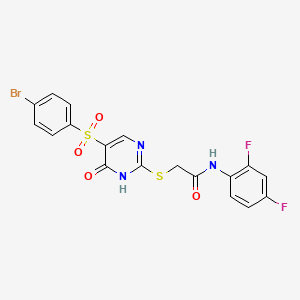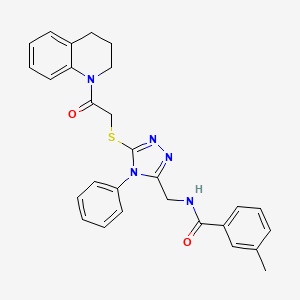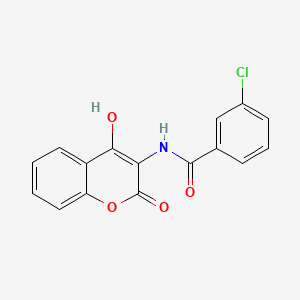![molecular formula C21H28N2O3 B11428094 N-cycloheptyl-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide](/img/structure/B11428094.png)
N-cycloheptyl-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-29 is a small-molecule compound designed to inhibit the activity of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has gained significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-29 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of a benzo[d]isoxazol scaffold with various substituents to achieve the desired inhibitor. For example, a solution of compound 9 in dichloromethane is reacted with 5-bromo-2-ethoxybenzenesulfonyl chloride in the presence of pyridine .
Industrial Production Methods
Industrial production of BRD4 Inhibitor-29 may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
BRD4 Inhibitor-29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the benzo[d]isoxazol scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of BRD4 Inhibitor-29 with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
BRD4 Inhibitor-29 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.
Medicine: Explored as a potential therapeutic agent for treating cancers, including acute myeloid leukemia, multiple myeloma, and breast cancer It is also studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Mechanism of Action
BRD4 Inhibitor-29 exerts its effects by binding to the bromodomains of BRD4, thereby preventing BRD4 from recognizing acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcription factors and the formation of mediator complexes, ultimately leading to the downregulation of gene expression. The compound also inhibits the phosphorylation of BRD4 and the expression of oncogenes such as c-MYC .
Comparison with Similar Compounds
Similar Compounds
(+)-JQ1: A well-known BRD4 inhibitor that also targets other BET family members.
I-BET151: Another BET inhibitor with similar mechanisms of action.
Uniqueness of BRD4 Inhibitor-29
BRD4 Inhibitor-29 stands out due to its high binding affinity and selectivity for BRD4, making it a valuable tool for studying the specific roles of BRD4 in various biological processes. Its unique chemical structure allows for the exploration of new therapeutic applications and the development of more effective treatments .
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-(1-methyl-2-oxoquinolin-4-yl)oxybutanamide |
InChI |
InChI=1S/C21H28N2O3/c1-23-18-12-7-6-11-17(18)19(15-21(23)25)26-14-8-13-20(24)22-16-9-4-2-3-5-10-16/h6-7,11-12,15-16H,2-5,8-10,13-14H2,1H3,(H,22,24) |
InChI Key |
WJRIMXMIZXESAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-ethylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428031.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11428040.png)

![2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11428046.png)

![Ethyl 4-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11428059.png)
![7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11428072.png)
![3-benzyl-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428076.png)
![N-(2,5-dimethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11428086.png)
![5-amino-N-(2-methoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11428088.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide](/img/structure/B11428102.png)
![N-(3-fluorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11428107.png)
